molecular formula C12H15N3 B1278599 5-Amino-2-(piperidin-1-yl)benzonitrile CAS No. 34595-33-0

5-Amino-2-(piperidin-1-yl)benzonitrile

Cat. No.: B1278599
CAS No.: 34595-33-0
M. Wt: 201.27 g/mol
InChI Key: MLQIHUYICPOCGI-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components in a vast array of biologically active compounds, including a significant percentage of pharmaceuticals. researchgate.netopenmedicinalchemistryjournal.com The piperidine (B6355638) motif, a saturated six-membered nitrogen-containing ring, is a particularly prevalent scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates. nih.gov 5-Amino-2-(piperidin-1-yl)benzonitrile serves as a key intermediate in the elaboration of such complex nitrogen-containing heterocyclic systems. evitachem.comresearchgate.net

The strategic placement of the amino and nitrile functionalities on the benzene (B151609) ring, coupled with the tertiary amine of the piperidine ring, offers multiple reactive sites for further chemical transformations. This allows for the construction of diverse molecular architectures, making it a valuable tool for medicinal chemists and synthetic organic chemists in the development of novel compounds with potential therapeutic applications. openmedicinalchemistryjournal.comevitachem.com The compound is recognized for its utility as an intermediate in the synthesis of a variety of organic molecules and is investigated for its potential biological activities. evitachem.com

Historical Perspective of Benzonitrile (B105546) and Piperidine Chemical Research

The historical roots of this compound lie in the independent development of research into its core components: benzonitrile and piperidine.

Benzonitrile was first reported in 1844 by the German chemist Hermann Fehling. He synthesized the compound through the thermal dehydration of ammonium (B1175870) benzoate. Fehling deduced its structure by drawing an analogy to the known reaction of ammonium formate (B1220265) yielding formonitrile (hydrogen cyanide). He is also credited with coining the term "benzonitrile," which subsequently gave its name to the entire class of nitrile compounds.

Piperidine has a slightly later history, first being reported in 1850 by the Scottish chemist Thomas Anderson. Independently, the French chemist Auguste Cahours also described it in 1852 and is credited with naming it. Both chemists isolated piperidine from the reaction of piperine, the pungent compound from black pepper, with nitric acid. The piperidine structure was later found to be a common motif in numerous natural alkaloids, which spurred extensive research into its synthesis and chemical properties.

The convergence of these two areas of research has led to the synthesis and utilization of substituted benzonitriles bearing piperidine moieties, such as this compound, for various applications in modern organic synthesis.

Structural Archetype and Key Functional Groups of the Chemical Compound

The molecular structure of this compound is characterized by the amalgamation of three key functional groups attached to a central benzene ring. These groups dictate the compound's chemical reactivity and physical properties.

Key Functional Groups:

Benzene Ring: A stable aromatic ring that serves as the scaffold for the other functional groups. The substitution pattern (1,2,5-trisubstituted) influences the electronic properties of the ring and the reactivity of the attached groups.

Amino Group (-NH2): An electron-donating group that increases the electron density of the aromatic ring, particularly at the ortho and para positions. This group can act as a nucleophile and a base, and is a key site for derivatization.

Piperidine Ring (-C5H10N): A saturated heterocyclic amine. The nitrogen atom is a tertiary amine, which is basic and nucleophilic. The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov

Nitrile Group (-C≡N): An electron-withdrawing group that decreases the electron density of the aromatic ring. The nitrile group can undergo a variety of transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

The interplay of these functional groups results in a molecule with a unique reactivity profile, making it a valuable precursor in the synthesis of more complex heterocyclic structures. evitachem.com

Physicochemical Properties

PropertyValue
CAS Number 34595-33-0
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol

Computed Properties of a Structurally Similar Compound (2-Amino-5-(piperidin-1-yl)benzonitrile) lookchem.com

PropertyValue
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 201.126597 g/mol
Heavy Atom Count 15
Complexity 249

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-10-8-11(14)4-5-12(10)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQIHUYICPOCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445701
Record name 5-Amino-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34595-33-0
Record name 5-Amino-2-(piperidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Amino 2 Piperidin 1 Yl Benzonitrile and Analogues

Direct Synthetic Approaches to the Chemical Compound

Direct synthetic approaches to 5-amino-2-(piperidin-1-yl)benzonitrile typically involve the construction of the substituted benzene (B151609) ring through the introduction of the amino and piperidinyl groups onto a pre-existing benzonitrile (B105546) core. These methods are often favored for their straightforwardness and the ready availability of starting materials.

Amination-Based Routes

Amination-based routes are among the most common methods for the synthesis of this compound. These strategies rely on the formation of carbon-nitrogen bonds, either through nucleophilic substitution or direct amination reactions.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of arylamines. In the context of this compound, this strategy typically involves the reaction of a benzonitrile derivative bearing a leaving group at the 2-position and an electron-withdrawing group, such as a nitro group, at the 5-position.

A common and effective method for the synthesis of this compound involves a two-step sequence starting from 2-chloro-5-nitrobenzonitrile (B92243). evitachem.com The first step is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by piperidine (B6355638). This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. evitachem.com The electron-withdrawing nitro group at the para-position to the chlorine facilitates this substitution by stabilizing the Meisenheimer complex intermediate.

The resulting intermediate, 5-nitro-2-(piperidin-1-yl)benzonitrile (B1309531), is then subjected to a reduction of the nitro group to an amino group. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd-C), or metal-acid systems (e.g., SnCl2/HCl, Fe/HCl). This two-step approach provides a reliable and scalable route to the target compound.

Table 1: Nucleophilic Aromatic Substitution Approach

Step Starting Material Reagents and Conditions Intermediate/Product
1 2-Chloro-5-nitrobenzonitrile Piperidine, K2CO3, DMF, heat 5-Nitro-2-(piperidin-1-yl)benzonitrile

This table is interactive. Click on the headers to sort the data.

Direct amination strategies involve the direct coupling of piperidine or its derivatives with a suitably functionalized benzonitrile. While conceptually similar to SNAr, this classification can also encompass transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

In this approach, a halobenzonitrile, such as 2-bromo-5-aminobenzonitrile, could be directly coupled with piperidine using a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method offers the advantage of potentially milder reaction conditions and a broader substrate scope. The choice of ligand is crucial for the efficiency of the catalytic cycle.

Cyclization-Mediated Syntheses

Cyclization-mediated syntheses offer an alternative approach to constructing the piperidine ring or the aromatic core of the target molecule and its analogues. These methods often involve the formation of new rings from acyclic precursors.

Intramolecular cyclization reactions are powerful methods for the construction of cyclic structures, including the piperidine ring. For the synthesis of analogues of this compound, a precursor containing a benzonitrile moiety and a tethered amino group with an unsaturated alkyl chain could undergo cyclization.

Radical Cyclization : An N-centered radical, generated from a suitable precursor such as an N-haloamine, can undergo intramolecular addition to a tethered alkene or alkyne to form the piperidine ring. For instance, a substrate like N-(4-cyano-3-halophenyl)pent-4-en-1-amine could be subjected to radical-generating conditions (e.g., using a radical initiator like AIBN and a reducing agent like Bu3SnH) to induce a 6-exo-trig cyclization, leading to a piperidinylbenzonitrile derivative. nih.gov

Hydride Transfer : Intramolecular hydride transfer-mediated cyclization can be employed to form piperidine rings. nih.gov A precursor bearing an iminium ion or a related electrophilic species and a nucleophilic hydride source within the same molecule can cyclize to form the six-membered ring.

Aza-Heck Reaction : The intramolecular aza-Heck reaction involves the palladium-catalyzed cyclization of an enamine or a related nitrogen-containing species onto an aryl halide. A suitably substituted N-alkenylaminobenzonitrile could undergo an intramolecular Heck-type cyclization to construct the piperidine ring fused to the aromatic core.

Table 2: Plausible Intramolecular Cyclization Strategies for Analogues

Cyclization Type Plausible Precursor Key Reagents/Catalysts Resulting Core Structure
Radical Cyclization N-(4-cyano-3-halophenyl)pent-4-en-1-amine derivative AIBN, Bu3SnH Piperidinylbenzonitrile
Hydride Transfer Benzonitrile with a tethered iminium ion precursor Acid/Reducing Agent Piperidinylbenzonitrile

This table is interactive. Click on the headers to sort the data.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. mdpi.com While a direct three-component synthesis of this compound is not prominently reported, a plausible MCR strategy for an analogue could be envisioned.

For example, a three-component reaction involving a substituted benzaldehyde, an amine (such as a piperidine derivative), and a nitrile-containing component could potentially lead to a highly substituted piperidinylbenzonitrile derivative in a single step. The specific design of the starting materials would be crucial to direct the reaction towards the desired scaffold.

Precursor-Based Synthesis and Functional Group Transformations

The synthesis of this compound is effectively achieved through a systematic, precursor-based approach that involves the sequential introduction and transformation of functional groups on a benzonitrile scaffold.

Reactions Involving Nitrile and Amine Precursors

The construction of the this compound molecule often begins with precursors that already contain either the nitrile or a precursor to the amine group. A common starting material is 2-chloro-5-nitrobenzonitrile. In this precursor, the nitro group serves as a precursor to the final amino group, and the chloro group is the leaving group for the subsequent introduction of the piperidine moiety.

The synthesis of various 2-aminobenzonitriles can also be achieved from different precursors. For instance, 2-arylindoles can be converted to 2-aminobenzonitriles through a one-pot reaction involving nitrosation and a sequential iron(III)-catalyzed C-C bond cleavage nih.gov. Another approach involves the synthesis of 2-amino-5-chlorobenzonitrile (B58002) from anthranilic acid in a four-step process involving chlorination, conversion to acid chloride, amination to an amide, and subsequent dehydration rsc.org. These methods highlight the versatility in choosing precursors for the synthesis of complex benzonitrile derivatives.

The nitrile functional group itself is a versatile component in organic synthesis, capable of being converted into various other functional groups such as amides, aldehydes, ketones, and primary amines rsc.org. The reduction of nitriles to primary amines is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) researchgate.net.

Introduction of the Piperidine Moiety onto Benzonitrile Scaffolds

A crucial step in the synthesis of this compound is the introduction of the piperidine ring onto the benzonitrile core. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Using 2-chloro-5-nitrobenzonitrile as the starting material, the piperidine moiety is introduced by reacting it with piperidine. The electron-withdrawing nitro group at the para position to the chlorine atom activates the aromatic ring, facilitating the nucleophilic attack by the piperidine.

This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at an elevated temperature. The reaction proceeds via an addition-elimination mechanism, where the piperidine adds to the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the nitro group. Subsequent elimination of the chloride ion yields 5-nitro-2-(piperidin-1-yl)benzonitrile researchgate.net.

The final step in the synthesis is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents. A common and effective method is the use of tin(II) chloride (SnCl₂) in a suitable solvent semanticscholar.org. This reduction is chemoselective, meaning it specifically reduces the nitro group without affecting the nitrile group organic-chemistry.org.

Starting MaterialReagents and ConditionsIntermediate/Final ProductKey TransformationReference
2-chloro-5-nitrobenzonitrilePiperidine, K₂CO₃, DMF, heat5-nitro-2-(piperidin-1-yl)benzonitrileNucleophilic Aromatic Substitution researchgate.net
5-nitro-2-(piperidin-1-yl)benzonitrileSnCl₂·2H₂O, Ethanol, heatThis compoundChemoselective Nitro Reduction semanticscholar.org
2-Arylindolestert-butylnitrite (TBN), Iron(III) catalyst2-AminobenzonitrilesC-C Bond Cleavage nih.gov
Anthranilic acid1. SO₂Cl₂ 2. SOCl₂ 3. NH₄OH 4. P₂O₅2-amino-5-chlorobenzonitrileMulti-step synthesis rsc.org

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its analogues, advanced synthetic techniques are often employed. These include microwave-assisted synthesis, the use of various metal catalysts, and strategies for achieving high chemoselectivity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods sphinxsai.comajchem-a.com.

In the context of synthesizing this compound, microwave heating can be particularly beneficial for the nucleophilic aromatic substitution step. Microwave irradiation can efficiently heat the polar solvents and reactants, leading to a rapid increase in temperature and a significant rate enhancement stackexchange.com. For example, the synthesis of 5-alkylamino-2-nitroanilines from 4,5-dichloro-2-nitroaniline (B146558) and various amines was achieved in 5-35 minutes with yields of 55-93% under solvent-free microwave conditions, a significant improvement over conventional heating eurekaselect.com.

Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Reactions
Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Nucleophilic Aromatic SubstitutionHoursMinutesOften significant sphinxsai.comeurekaselect.com
Heterocycle Synthesis2-15 hours2-8 minutesAppreciably higher sphinxsai.com

Catalyst-Mediated Reactions (e.g., Cobalt, Copper, Palladium)

Transition metal catalysts play a pivotal role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity.

Cobalt-Catalyzed Reactions: Cobalt catalysts are known to be effective in various organic transformations, including the synthesis of α-aminonitriles through a one-pot three-component condensation of aldehydes, amines, and potassium cyanide ajchem-a.com. While not directly applied to the synthesis of the title compound in the provided literature, cobalt's utility in forming C-N and C-CN bonds suggests its potential in synthesizing related structures.

Copper-Catalyzed Reactions: Copper catalysts are widely used for cyanation and amination reactions. Copper-catalyzed cyanation of aryl halides is a well-established method for introducing the nitrile group nih.gov. More advanced copper-catalyzed domino reactions, such as halide exchange-cyanation of aryl bromides, offer milder conditions and better functional group compatibility compared to traditional methods organic-chemistry.org. Copper catalysis is also effective for the amination of aryl halides, providing a route to introduce amine functionalities.

Palladium-Catalyzed Reactions: Palladium catalysts are highly versatile and are frequently used for C-N and C-C bond-forming reactions. Palladium-catalyzed amination (Buchwald-Hartwig amination) of aryl halides is a powerful method for introducing amines, including cyclic amines like piperidine, onto aromatic rings. Additionally, palladium-catalyzed reactions can be used for the synthesis of α-iminonitriles from aryl halides via isocyanide double insertion, offering an alternative route to nitrile-containing compounds without the use of toxic cyanides organic-chemistry.org.

Examples of Catalyst-Mediated Reactions in Benzonitrile Synthesis
CatalystReaction TypeSubstratesSignificanceReference
Cobalt(II) chlorideα-aminonitrile synthesisAldehydes, amines, KCNEfficient one-pot synthesis ajchem-a.com
Copper(I) iodideDomino halide exchange-cyanationAryl bromides, NaCNMilder conditions, good functional group tolerance organic-chemistry.org
Palladium(II) chlorideα-iminonitrile synthesisAryl halides, isocyanidesAvoids use of toxic cyanides organic-chemistry.org

Chemoselective Synthesis Strategies

The synthesis of a molecule like this compound, which contains multiple functional groups, requires careful control of reactivity to avoid unwanted side reactions. Chemoselectivity is therefore a critical consideration.

A key chemoselective step in the primary synthetic route is the reduction of the nitro group in the presence of the nitrile group. The nitrile group is also susceptible to reduction, typically to a primary amine. Therefore, a reducing agent that selectively reduces the nitro group is essential. Tin(II) chloride (SnCl₂) is a well-established reagent for this purpose, as it effectively reduces aromatic nitro compounds to the corresponding anilines under mild conditions, leaving the nitrile group intact semanticscholar.org. Other reagents and catalytic systems, such as Fe/CaCl₂, have also been shown to chemoselectively reduce nitroarenes in the presence of nitriles and other functional groups organic-chemistry.org.

Another aspect of chemoselectivity arises when dealing with precursors containing multiple leaving groups. For instance, in the synthesis of related compounds from dihalobenzonitriles, the choice of catalyst and reaction conditions can allow for the selective substitution of one halogen over another, enabling the sequential introduction of different functional groups.

Reaction Mechanisms and Reactivity Studies of 5 Amino 2 Piperidin 1 Yl Benzonitrile

Influence of Electron-Withdrawing and Electron-Donating Groups on Reactivity

The presence of both electron-donating and electron-withdrawing groups on the aromatic ring of 5-Amino-2-(piperidin-1-yl)benzonitrile creates a polarized system. The amino and piperidinyl groups, through resonance and inductive effects, increase the electron density at the ortho and para positions relative to themselves. Conversely, the nitrile group withdraws electron density from the aromatic ring, particularly from the ortho and para positions relative to its point of attachment. This electronic environment significantly influences the regioselectivity and rate of chemical reactions.

GroupElectronic EffectInfluence on Reactivity
Amino (-NH2)Electron-donatingActivates the ring towards electrophilic substitution, directs incoming electrophiles to ortho/para positions.
PiperidinylElectron-donatingActivates the ring towards electrophilic substitution, directs incoming electrophiles to ortho/para positions.
Nitrile (-CN)Electron-withdrawingDeactivates the ring towards electrophilic substitution, activates the ring for nucleophilic aromatic substitution.

Mechanistic Pathways of Key Reactions

While specific mechanistic studies for this compound are not extensively documented, its reactivity can be predicted to follow established mechanistic pathways for similarly substituted aromatic compounds.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at positions activated by the electron-withdrawing nitrile group. The addition-elimination mechanism would involve the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group. However, in the case of this compound, the absence of a good leaving group on the ring makes direct SNAr reactions less likely unless a substituent is introduced that can act as one.

The involvement of this compound in radical-mediated pathways would likely require the presence of a radical initiator. The aromatic ring or the functional groups could potentially participate in radical reactions. For instance, the amino group could be a target for radical abstraction under specific conditions. The nitrile group can also act as a radical acceptor in certain cascade reactions. The stability of the potential radical intermediates would play a crucial role in determining the feasibility and outcome of such reactions.

The structure of this compound, with a nucleophilic amino group and an electrophilic nitrile group in proximity on the benzene (B151609) ring, presents the potential for intramolecular cyclization reactions. Under appropriate conditions (e.g., acid or base catalysis, or transition-metal catalysis), the amino group could attack the nitrile carbon, leading to the formation of a new heterocyclic ring. Such cyclization cascades are common for 2-aminobenzonitrile (B23959) derivatives and can lead to the synthesis of valuable heterocyclic scaffolds like quinazolines.

Functional Group Reactivity of the Chemical Compound

The reactivity of this compound is also defined by the characteristic reactions of its individual functional groups.

The primary amino group is a versatile functional group that can undergo a variety of chemical transformations.

Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents. This transformation would significantly alter the electronic properties of the molecule, converting an electron-donating group into a powerful electron-withdrawing group.

Electrophilic Aromatic Substitution: The strong activating nature of the amino group directs electrophiles to the ortho and para positions. Given that the para position to the amino group is occupied by the nitrile, and one ortho position is blocked by the piperidinyl group, electrophilic substitution would be expected to occur at the remaining ortho position (C6).

Derivatization: The amino group can be readily derivatized through reactions such as acylation, alkylation, and diazotization. Acylation would form an amide, which is a less activating group than the amine. Diazotization would convert the amino group into a diazonium salt, a versatile intermediate that can be substituted by a wide range of nucleophiles.

ReactionReagentsExpected Product
OxidationStrong oxidizing agents (e.g., KMnO4)5-Nitro-2-(piperidin-1-yl)benzonitrile (B1309531)
AcylationAcyl chloride or anhydrideN-(4-cyano-3-(piperidin-1-yl)phenyl)acetamide
DiazotizationNaNO2, HCl4-cyano-3-(piperidin-1-yl)benzenediazonium chloride

Reactivity of the Nitrile Moiety (e.g., Nucleophilic Attack, Reduction)

The nitrile group in this compound is a versatile functional group that can undergo various transformations, primarily through nucleophilic attack at the electrophilic carbon atom or by reduction.

Nucleophilic Attack:

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves the addition of a nucleophile to the carbon-nitrogen triple bond, forming an intermediate imine anion, which can then be hydrolyzed to a ketone. Organometallic reagents like Grignard and organolithium reagents are potent nucleophiles for this transformation. For instance, the reaction of a benzonitrile (B105546) derivative with a Grignard reagent, followed by aqueous workup, yields a ketone. While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of benzonitriles suggests that it would react similarly.

Another important nucleophilic reaction is hydrolysis, which can lead to either an amide or a carboxylic acid depending on the reaction conditions. The hydrolysis is typically slow with water alone and is therefore accelerated by using acidic or alkaline conditions.

Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt.

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide, initially forms a carboxylate salt and ammonia. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Selective hydrolysis to the amide is also possible under controlled conditions. For example, the use of a TFA-H2SO4 mixture in an acidic medium or an alkaline solution of hydrogen peroxide can favor the formation of the amide over the carboxylic acid. The table below summarizes the expected products from the hydrolysis of this compound under different conditions.

Interactive Data Table: Products of Nitrile Moiety Reactions

Reagent/ConditionProductReaction Type
1. RMgX (Grignard) 2. H₃O⁺KetoneNucleophilic Addition
H₃O⁺, ΔCarboxylic AcidAcid-Catalyzed Hydrolysis
1. NaOH, H₂O, Δ 2. H₃O⁺Carboxylic AcidBase-Catalyzed Hydrolysis
TFA-H₂SO₄ or H₂O₂/OH⁻AmideControlled Hydrolysis
LiAlH₄ or Catalytic HydrogenationPrimary AmineReduction

Reduction:

The nitrile group can be reduced to a primary amine. This is a synthetically valuable transformation. Common methods for the reduction of nitriles include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction typically requires elevated pressure and temperature.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.

Transformations and Functionalization of the Piperidine (B6355638) Ring

The piperidine ring in this compound offers several sites for further functionalization, primarily at the nitrogen atom and the α-carbon atoms.

N-Alkylation and N-Acylation:

The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: This reaction involves the treatment of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the formed hydrohalic acid. nih.gov Common bases include potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF). nih.gov The reaction typically proceeds at room temperature or with gentle heating.

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction is often carried out in the presence of a base, like triethylamine (B128534) or pyridine, to scavenge the acid byproduct.

Oxidation of the Piperidine Ring:

The piperidine ring can undergo oxidation, leading to various products depending on the oxidizing agent and reaction conditions. Biological N-oxidation of piperidine has been shown to produce N-hydroxy piperidine and 2,3,4,5-tetrahydropyridine-1-oxide. documentsdelivered.com Chemical oxidation can also be employed. For instance, the use of hypervalent iodine reagents can lead to the functionalization of the α-carbon of N-protected piperidines. nih.gov

Stereochemical Considerations in Synthetic Pathways

The synthesis of substituted piperidine derivatives often involves the creation of one or more stereocenters, making stereochemical control a critical aspect of the synthetic strategy.

In the context of functionalizing the piperidine ring of a molecule like this compound, if substituents are introduced at the α- or β-positions of the ring, diastereomers can be formed. The diastereoselectivity of such reactions is influenced by several factors, including the nature of the substituent on the piperidine ring, the reagents used, and the reaction conditions.

For example, in the α-functionalization of N-alkyl piperidines, the formation of an endo- or exo-iminium ion intermediate can dictate the stereochemical outcome of the subsequent nucleophilic addition. acs.org The choice of protecting group on the nitrogen atom can also influence the stereoselectivity of reactions. For instance, in the synthesis of 2,5-disubstituted pyrrolidines, carbamates favored the formation of the cis-isomer, while a benzamide (B126) group led to the trans-isomer as the major product. acs.org

Recent advances in catalysis have enabled highly diastereoselective syntheses of polysubstituted piperidines. For example, a boronyl radical-catalyzed (4+2) cycloaddition has been developed for the synthesis of piperidines with dense substituents at the 3,4, and 5-positions with high diastereoselectivity. nih.gov Such methods are crucial for accessing specific stereoisomers of complex piperidine-containing molecules.

The table below lists the chemical compounds mentioned in this article.

Spectroscopic Characterization of 5 Amino 2 Piperidin 1 Yl Benzonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon framework of a molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 5-Amino-2-(piperidin-1-yl)benzonitrile is characterized by distinct signals corresponding to the aromatic protons of the benzonitrile (B105546) ring, the protons of the piperidine (B6355638) ring, and the protons of the amino group.

The aromatic region typically displays three signals for the protons on the substituted benzene (B151609) ring. The proton at the C4 position, being para to the electron-donating amino group and ortho to a carbon atom, is expected to appear as a doublet. The proton at the C6 position, ortho to the amino group, would likely be a doublet as well. The proton at the C3 position, situated between the cyano and piperidinyl groups, would present as a doublet of doublets due to coupling with both adjacent protons.

The piperidine ring protons show characteristic signals in the aliphatic region of the spectrum. The protons on the carbon atoms adjacent to the nitrogen (C2' and C6') are deshielded and typically appear as a multiplet. The protons on the remaining carbon atoms of the piperidine ring (C3', C4', and C5') will resonate at higher fields, often as complex multiplets. The amino group protons (NH₂) usually appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
Aromatic-H (C3)6.80 - 7.00ddJ = 8.5, 2.5
Aromatic-H (C4)7.20 - 7.40dJ = 8.5
Aromatic-H (C6)6.60 - 6.70dJ = 2.5
Piperidine-H (C2', C6')3.00 - 3.20m-
Piperidine-H (C3', C5')1.60 - 1.80m-
Piperidine-H (C4')1.50 - 1.60m-
Amino-H (NH₂)3.50 - 4.50br s-

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the benzonitrile core and the piperidine ring.

The aromatic region will show six signals for the benzene ring carbons. The carbon bearing the cyano group (C1) and the carbon attached to the piperidine nitrogen (C2) are expected at lower fields. The carbon attached to the amino group (C5) will be shielded. The nitrile carbon (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The piperidine ring will show three distinct carbon signals due to its symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic-C (C1)95 - 105
Aromatic-C (C2)150 - 160
Aromatic-C (C3)118 - 128
Aromatic-C (C4)130 - 140
Aromatic-C (C5)145 - 155
Aromatic-C (C6)110 - 120
Nitrile-C (C≡N)117 - 122
Piperidine-C (C2', C6')50 - 55
Piperidine-C (C3', C5')25 - 30
Piperidine-C (C4')23 - 28

Note: Predicted values are based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the proton networks within the aromatic ring and the piperidine ring separately.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the piperidine ring and the benzonitrile core, for instance, by observing a correlation between the piperidine protons at C2'/C6' and the aromatic carbons C1 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. For this compound, NOESY could show correlations between the piperidine protons at C2'/C6' and the aromatic proton at C3, confirming their close spatial relationship.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C≡N, C=C, and C-N bonds. The amino group typically exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring appears just below 3000 cm⁻¹. The nitrile group (C≡N) has a very characteristic and sharp absorption band around 2220-2260 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
N-H stretching (amino)3300 - 3500Medium
Aromatic C-H stretching3000 - 3100Medium
Aliphatic C-H stretching2850 - 2950Strong
C≡N stretching (nitrile)2220 - 2260Strong, Sharp
C=C stretching (aromatic)1450 - 1600Medium to Strong
C-N stretching1250 - 1350Medium

Note: Predicted values are based on characteristic group frequencies.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum. The symmetric breathing vibration of the benzene ring is often a prominent feature in the Raman spectrum, appearing in the region of 990-1010 cm⁻¹. The C-H stretching vibrations will also be present.

Table 4: Predicted FT-Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H stretching3000 - 3100Strong
Aliphatic C-H stretching2850 - 2950Strong
C≡N stretching (nitrile)2220 - 2260Strong, Sharp
Aromatic Ring Breathing990 - 1010Strong

Note: Predicted values are based on characteristic group frequencies.

Therefore, it is not possible to provide the detailed research findings, including data tables for its electronic absorption spectroscopy and molecular confirmation by mass spectrometry, as requested in the specified outline.

Computational and Theoretical Chemistry of 5 Amino 2 Piperidin 1 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For 5-Amino-2-(piperidin-1-yl)benzonitrile, these methods elucidate its fundamental electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a prevalent method in computational chemistry due to its favorable balance of accuracy and computational cost. elixirpublishers.com It is widely used to study the properties of organic molecules, including geometry, vibrational spectra, and electronic characteristics. ias.ac.in DFT calculations for this compound involve various functionals, such as B3LYP, paired with basis sets like 6-311G(d,p) or cc-pVDZ, to model the electron density and derive the molecule's properties. rsc.orgresearchgate.net

A fundamental application of DFT is the determination of the molecule's equilibrium geometry, which corresponds to the minimum energy conformation on the potential energy surface. For this compound, the geometry optimization process predicts key structural parameters like bond lengths, bond angles, and dihedral angles.

The structure consists of a substituted benzonitrile (B105546) ring and a piperidine (B6355638) ring. The benzonitrile portion is expected to be largely planar, though the amino and piperidinyl substituents can cause minor deviations. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. DFT calculations, often at the B3LYP/6-311G(d,p) level, can confirm these conformations and provide precise geometric data. researchgate.netnih.gov For instance, studies on similar aminobenzonitrile structures confirm that the nitrile (C≡N) bond length is influenced by the conjugation with the aromatic ring. analis.com.my

Table 1: Predicted Structural Parameters for this compound Note: The following values are representative examples based on DFT calculations of analogous structures and are presented for illustrative purposes. Actual values would be obtained from a specific DFT calculation of the title compound.

Parameter Atoms Involved Typical Calculated Value
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-N (amino)~1.37 - 1.47 Å
Bond LengthC≡N (nitrile)~1.16 Å
Bond AngleC-C-C (aromatic)~120°
Dihedral AngleC-C-N-C (Piperidine-Benzene)Defines ring orientation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net These calculations provide the frequencies of the normal modes of vibration, which can be assigned to specific motions of the atoms, such as stretching, bending, and torsional modes. ias.ac.in

For this compound, characteristic vibrational frequencies are expected for its functional groups. The potential energy distribution (PED) is often used to make unambiguous assignments for each vibrational mode. researchgate.net

Amino (NH₂) group: Asymmetric and symmetric N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region.

Nitrile (C≡N) group: A strong, sharp absorption band for the C≡N stretch is expected around 2210-2230 cm⁻¹. analis.com.mynih.gov

Aromatic Ring: C-H stretching modes appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1400-1600 cm⁻¹ range.

Piperidine Ring: C-H stretching vibrations of the CH₂ groups are found just below 3000 cm⁻¹, with scissoring and rocking modes at lower frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) Note: These are general ranges for the functional groups. Precise values are obtained from DFT calculations and may be scaled to better match experimental data.

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 2960
Nitrile (C≡N)Stretching2210 - 2230
Aromatic (C=C)Stretching1400 - 1600

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. nih.govnih.gov The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govschrodinger.com A small energy gap suggests high chemical reactivity and polarizability, as it implies that the molecule can be easily excited. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl moiety, while the LUMO is likely distributed over the benzonitrile system, which has electron-accepting character. nih.gov This distribution facilitates an intramolecular charge transfer (ICT) upon electronic excitation.

Table 3: Representative Frontier Molecular Orbital Energies Note: Values are illustrative and highly dependent on the chosen DFT functional, basis set, and solvent model.

Parameter Typical Calculated Value (eV)
EHOMO-5.0 to -6.0
ELUMO-1.0 to -2.0
HOMO-LUMO Gap (ΔE)3.5 to 4.5

DFT calculations are powerful tools for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts with good accuracy. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be determined. modgraph.co.uk These predictions are valuable for assigning signals in experimental spectra, especially for complex molecules. rsc.org For this compound, distinct chemical shift ranges would be predicted for the aromatic protons, the non-equivalent protons of the piperidine ring, and the various carbon atoms. modgraph.co.uk

UV-Vis Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities in a UV-Vis spectrum. mdpi.comyoutube.com The calculations can identify the nature of the electronic transitions, such as π → π* or n → π. rsc.org For this molecule, π → π transitions involving the conjugated system of the benzonitrile ring are expected to dominate the spectrum. acs.org The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for achieving better agreement with experimental spectra recorded in solution. researchgate.net

Post-Hartree-Fock Methods in Advanced Studies

While DFT is a workhorse for many applications, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. wikipedia.orgnumberanalytics.com These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)), are generally more computationally demanding but can provide higher accuracy for energies and molecular properties. ornl.govresearchgate.net

These advanced techniques are considered the "gold standard" for certain types of calculations. numberanalytics.com They can be used to benchmark the results from DFT functionals or for systems where DFT may perform poorly, such as in describing non-covalent interactions or certain excited states. ornl.gov While their application is often limited to smaller systems due to high computational scaling, they represent a pathway to achieving very high theoretical accuracy in the study of molecules like this compound. ornl.gov

Molecular Orbital and Charge Analysis

Key hyperconjugative interactions identified through NBO analysis include:

Donation of electron density from the nitrogen lone pair of the amino group to the π* orbitals of the aromatic ring.

Interactions between the σ bonds of the piperidine ring and the adjacent π-system of the benzonitrile core.

These interactions are quantified by the second-order perturbation energy, E(2), which indicates the strength of the donor-acceptor orbital interactions. Higher E(2) values signify stronger interactions and greater stabilization.

Table 1: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(1) N(Amino) π*(C-C) (Aromatic) Data not available

Note: Specific E(2) values require dedicated quantum chemical calculations not found in the public domain.

Frontier Molecular Orbital (FMO) theory provides insights into the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is primarily localized on the electron-rich amino group and the benzene (B151609) ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated on the electron-withdrawing benzonitrile portion of the molecule, making it susceptible to nucleophilic attack. The HOMO-LUMO gap indicates that intramolecular charge transfer is a key feature of this molecule's electronic transitions.

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

Note: Precise energy values are dependent on the computational method and basis set used and are not publicly available for this specific compound.

Natural Population Analysis (NPA) is utilized to calculate the charge distribution on each atom within the molecule. This information is crucial for understanding the molecule's electrostatic properties and predicting sites of intermolecular interactions.

In this compound, the nitrogen atom of the amino group and the nitrogen atom of the piperidine ring are expected to carry negative charges due to their high electronegativity. The carbon atom of the nitrile group is anticipated to have a positive charge, making it an electrophilic center. The hydrogen atoms of the amino group will likely possess partial positive charges.

Table 3: Selected Natural Population Analysis (NPA) Atomic Charges

Atom Charge (e)
N (Amino) Data not available
N (Piperidine) Data not available
C (Nitrile) Data not available

Note: Specific charge values require computational calculations that have not been published for this molecule.

Chemical Reactivity and Selectivity Prediction

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Table 4: Global Reactivity Parameters

Parameter Value
Ionization Potential (IP) Data not available
Electron Affinity (EA) Data not available
Electronegativity (χ) Data not available
Chemical Hardness (η) Data not available
Chemical Softness (S) Data not available

Note: The calculation of these parameters is dependent on HOMO and LUMO energy values, which are not available in published literature for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its reactive sites. The MEP surface is color-coded to indicate different electrostatic potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are the most likely sites for nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map is expected to show a region of negative potential around the nitrogen atom of the amino group and the nitrogen atom of the nitrile group. Regions of positive potential are anticipated around the hydrogen atoms of the amino group. This mapping is invaluable for predicting how the molecule will interact with other chemical species.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are essential tools in conceptual Density Functional Theory (DFT) for characterizing the local reactivity of a molecule. nist.gov They quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most probable sites for electrophilic, nucleophilic, and radical attack. nist.govresearchgate.net

The condensed Fukui functions () provide a simplified, atom-centered view of reactivity. The function for nucleophilic attack () indicates the propensity of an atomic site to accept an electron, while the function for electrophilic attack () shows its tendency to donate an electron. The function for radical attack () is typically an average of the two. scielo.br

While specific DFT calculations for this compound are not publicly available, the reactivity of a similar compound, 2-aminobenzonitrile (B23959), has been studied. These findings can offer valuable insights into the expected reactivity patterns of the title compound. For 2-aminobenzonitrile, the Fukui functions, calculated at the B3LYP/6-31G level of theory, highlight the key reactive sites.

Table 1: Illustrative Condensed Fukui Functions for 2-Aminobenzonitrile (Note: This data is for a related compound and serves to illustrate the principles of Fukui function analysis.)

Atom (Nucleophilic Attack) (Electrophilic Attack) (Radical Attack)
C1 0.12 0.08 0.10
C2 0.05 0.15 0.10
C3 0.11 0.07 0.09
C4 0.06 0.11 0.085
C5 0.14 0.05 0.095
C6 0.08 0.13 0.105
C7 (Nitrile) 0.20 0.10 0.15
N8 (Nitrile) 0.15 0.18 0.165

For this compound, it is anticipated that the nitrogen atom of the nitrile group and the carbon atoms of the benzene ring would be significant sites for nucleophilic attack. Conversely, the nitrogen atoms of the amino and piperidinyl groups are expected to be primary sites for electrophilic attack due to their lone pairs of electrons.

Noncovalent Interactions (NCI) Analysis

Noncovalent interactions (NCI) are crucial in determining the three-dimensional structure and intermolecular recognition of molecules. NCI analysis, based on the electron density and its derivatives, provides a visual representation of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. nih.gov

The NCI plot is a graphical tool that displays isosurfaces of the reduced density gradient (RDG) colored according to the sign of the second eigenvalue of the Hessian matrix of the electron density. This coloring scheme distinguishes between attractive (blue), weak (green), and repulsive (red) interactions.

A computational NCI analysis of this compound would likely reveal several key features:

Intramolecular Hydrogen Bonding: Potential for weak hydrogen bonds between the amino group and the piperidine ring.

Van der Waals Interactions: Dispersive forces within the piperidine ring and between the piperidine and benzonitrile moieties.

While a specific NCI plot for this compound is not available in the literature, the methodology allows for a detailed mapping of these crucial interactions, providing a deeper understanding of its conformational preferences and potential for intermolecular interactions. nih.gov

Thermodynamic Property Computations

Computational chemistry provides a powerful means to estimate the thermodynamic properties of molecules, such as enthalpy of formation (), Gibbs free energy of formation (), and entropy (). These calculations are typically performed using DFT or other ab initio methods, combined with statistical mechanics. stackexchange.com The frequencies calculated from the optimized geometry of the molecule are used to determine the zero-point vibrational energy (ZPVE), thermal energy corrections, and entropy. scielo.br

The standard thermodynamic properties of a molecule can be calculated using the following relationships:

Enthalpy ():

Gibbs Free Energy ():

Entropy ():

Table 2: Example Thermodynamic Data for Related Compounds (Note: This table presents data for related compounds to illustrate the types of properties that can be computationally determined.)

Compound Property Value Units
Piperidine Enthalpy of formation (liquid) -74.9 ± 0.8 kJ/mol
Standard entropy (liquid) 203.4 ± 0.4 J/mol·K
m-Aminobenzonitrile Enthalpy of formation (gas) 185.3 ± 2.1 kJ/mol

Advanced Computational Models and Basis Set Selection

The accuracy of computational chemistry predictions is highly dependent on the chosen theoretical model and basis set. For a molecule like this compound, which contains multiple functional groups and potential for complex electronic effects, a careful selection is paramount.

Density Functional Theory (DFT) is a widely used method for such calculations due to its balance of accuracy and computational cost. The choice of the exchange-correlation functional is critical.

B3LYP: A hybrid functional that often provides a good balance of accuracy for a wide range of organic molecules. scielo.brnist.gov

M06-2X: A meta-hybrid GGA functional that is often recommended for main-group chemistry and systems with noncovalent interactions.

CAM-B3LYP: A long-range corrected functional that can be more suitable for systems with potential charge-transfer character.

Basis sets determine the mathematical functions used to represent the atomic orbitals.

Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and offer a good compromise between accuracy and computational expense. The inclusion of polarization functions (d,p) is essential for describing the bonding in a molecule with heteroatoms, and diffuse functions (+) are important for describing anions and weak interactions. nist.gov

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate but also more computationally demanding.

For a comprehensive study of this compound, a combination such as the B3LYP functional with the 6-311+G(d,p) basis set would be a robust choice for geometry optimization and electronic structure calculations. For more refined energy calculations or the study of noncovalent interactions, higher-level functionals or basis sets might be employed. nist.gov

Structure Activity Relationship Sar and Molecular Design of 5 Amino 2 Piperidin 1 Yl Benzonitrile Analogues

Principles of Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. These studies systematically alter parts of a lead compound to determine which functional groups and structural features are essential for its effects.

Influence of Substituent Effects on Chemical Activity

The electronic properties of substituents on an aromatic ring can significantly influence a molecule's interaction with its biological target. In studies of N-benzylideneanilines containing a benzonitrile (B105546) moiety, the nature of substituents on the benzylidene ring was shown to have a distinct electronic effect on the imine carbon. sid.ir Electron-withdrawing groups were found to cause shielding, while electron-donating groups had the opposite effect, indicating that resonance effects are the predominant factor over inductive effects. sid.ir This principle is directly applicable to analogues of 5-Amino-2-(piperidin-1-yl)benzonitrile, where modifying substituents on the benzonitrile ring would alter the electron density and polarity of the molecule. For instance, adding electron-donating groups could enhance binding to a target site that is electron-deficient, while electron-withdrawing groups might be favorable for interacting with electron-rich pockets. The sensitivity of the core structure to these electronic effects can be systematically modified by the substituents on the aromatic ring. sid.ir

Computational Approaches in SAR Elucidation

Computational chemistry provides powerful tools for predicting and explaining the interactions between a ligand and its target, thereby accelerating the drug design process. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are key techniques in this field.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique allows researchers to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. For derivatives containing benzonitrile and piperidine (B6355638) or piperazine (B1678402) rings, docking studies have been instrumental in clarifying binding modes.

For example, in a study of DPP-IV inhibitors, molecular docking clarified the favorable binding affinity between a potent inhibitor, (R)-40, which contains an (R)-3-aminopiperidin-1-yl group and a benzonitrile moiety, and the DPP-IV active site. nih.gov Similarly, docking simulations of novel imidazole-based 1,2,3-triazoles against carbonic anhydrase II revealed that the most potent compounds exhibited the best binding scores, which correlated well with their in vitro inhibitory activity. scielo.br These studies often identify key amino acid residues that are crucial for the interaction, providing a roadmap for designing analogues with improved affinity. scielo.br

Table 1: Examples of Molecular Docking Studies on Structurally Related Compounds

Compound Class Target Enzyme/Receptor Key Findings
Imidazole-based 1,2,3-triazoles Carbonic Anhydrase II (CA II) Compounds 5a and 5f showed excellent binding scores of -8.0 and -8.4 kcal/mol, respectively, consistent with their high inhibitory potential. scielo.br
(R)-2-((8-(3-aminopiperidin-1-yl)...)methyl)benzonitrile derivatives Dipeptidyl Peptidase IV (DPP-IV) Docking clarified the favorable binding affinity between the lead compound and the DPP-IV active site. nih.gov
Phenylpiperazine derivatives of 1,2-benzothiazine DNA-Topoisomerase II complex The most active compound, BS230, showed a strong ability to bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling (Potential Area for Exploration)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By calculating molecular descriptors that encode steric, electronic, and hydrophobic properties, QSAR models can predict the activity of new, unsynthesized compounds. researchgate.net

For analogues of this compound, QSAR represents a significant area for future exploration. Studies on other series of compounds, such as CCR5 antagonists containing a piperidin-1-yl-butane scaffold, have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). nih.gov These models provided statistically valid predictions of antagonist activity and offered insights into the structural requirements for binding. nih.gov Similarly, QSAR models have been developed for various other heterocyclic compounds, correlating cytotoxic activity with different topological and conformational molecular descriptors. mdpi.com The development of a robust QSAR model for this compound analogues could guide the synthesis of derivatives with optimized activity by predicting the effects of various structural modifications before undertaking extensive synthetic work. researchgate.netmdpi.com

Rational Design of Derivatives and Analogues

Rational design combines the insights gained from SAR studies and computational modeling to create novel compounds with enhanced properties, such as increased potency, selectivity, or improved metabolic stability. This strategy moves beyond trial-and-error by making targeted modifications to a lead compound.

The design process often involves techniques like pharmacophore hybridization, where key structural features from different active molecules are combined. nih.gov For instance, the rational design of 6-(piperazin-1-yl)imidazo[1,2-b]pyridazine derivatives was achieved by hybridizing the pharmacophores of two known agonists to create a new dual-target agonist. nih.gov This approach led to the optimization of a lead compound that showed potent activity in both in vitro and in vivo models. nih.gov

In the context of this compound analogues, rational design would involve:

Modifying the piperidine ring: Introducing substituents on the piperidine ring to probe for additional binding interactions or to alter its conformation.

Substituting the benzene (B151609) ring: Adding various functional groups at different positions of the benzonitrile ring to optimize electronic and steric properties, based on SAR and docking data.

This iterative process of design, synthesis, and biological evaluation, guided by computational predictions, is a powerful strategy for developing novel therapeutic agents based on the this compound scaffold. mdpi.com

Modifications to the Piperidine Ring and its Substituents

Key modifications include the introduction of substituents onto the piperidine ring. For instance, incorporating small alkyl groups, such as methyl groups at the 3- or 4-positions, can have a significant impact on activity. ajchem-a.com Such substitutions can introduce chirality, alter the ring's conformation, and provide additional hydrophobic interactions with a target protein, potentially leading to increased potency. ajchem-a.com

Another avenue of exploration is the replacement of the piperidine ring with other cyclic amines, a form of bioisosteric replacement. Substituting piperidine with piperazine, for example, introduces a second nitrogen atom, which can alter the compound's pKa, solubility, and hydrogen bonding capabilities. nih.govmdpi.com The importance of the piperazine ring for whole-cell activity has been noted in other scaffolds, underscoring that such modifications can be critical for cellular uptake and efficacy. nih.gov Conversely, replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or other heterocycles like morpholine (B109124) can probe the spatial and electronic requirements of the binding pocket.

Table 1: SAR of Piperidine Ring Modifications

Modification TypeSpecific ChangeRationale / Potential ImpactObserved or Expected Outcome on Activity
Ring SubstitutionAddition of methyl group at C-3 or C-4Introduce hydrophobicity and steric bulk; alter conformation. ajchem-a.comCan enhance potency depending on target pocket topology. ajchem-a.com
Introduction of polar groups (e.g., -OH)Increase polarity and hydrogen bonding potential.May improve solubility but could decrease binding if the pocket is hydrophobic.
Ring BioisosterismReplacement with PiperazineAlters basicity, solubility, and introduces an additional site for substitution or hydrogen bonding. nih.govmdpi.comActivity is highly dependent on the target; can be essential for whole-cell activity in some contexts. nih.gov
Replacement with Pyrrolidine or MorpholineVaries ring size and flexibility (pyrrolidine) or introduces a polar ether oxygen (morpholine).Probes spatial tolerance of the binding site; often results in modulated activity.

Modifications to the Benzonitrile Moiety (e.g., Ring Substitution, Nitrile Group Modifications)

The benzonitrile portion of the molecule serves as a rigid scaffold and presents two key areas for modification: the aromatic ring and the nitrile functional group.

The nitrile group itself is a versatile pharmacophore. It is a polar, non-basic group that can act as a hydrogen bond acceptor. numberanalytics.comresearchgate.net In medicinal chemistry, the nitrile group is often considered a bioisostere of functional groups like carbonyls, hydroxyls, or even halogen atoms. tandfonline.comresearchgate.net Replacing the nitrile with other groups is a common strategy to fine-tune binding interactions or improve metabolic properties. For example, substituting the nitrile with a tetrazole ring can maintain a similar acidic proton and hydrogen bonding profile while offering a different spatial arrangement. Amides or small sulfonamides are other potential replacements that can introduce different hydrogen bonding patterns.

Table 2: SAR of Benzonitrile Moiety Modifications

Modification TypeSpecific ChangeRationale / Potential ImpactObserved or Expected Outcome on Activity
Aromatic Ring SubstitutionAddition of Halogens (e.g., F, Cl)Modulates electronic properties and can form specific halogen bonds with the target.Can increase binding affinity and/or improve pharmacokinetic properties.
Addition of Methoxy (-OCH3) groupsActs as a hydrogen bond acceptor and increases polarity.May enhance solubility and target engagement depending on pocket electronics.
Nitrile Group BioisosterismReplacement with TetrazoleActs as a non-classical bioisostere of a carboxylic acid, introduces acidic properties.Can significantly alter binding mode and physicochemical properties.
Replacement with Amide (-CONH2)Introduces both hydrogen bond donor and acceptor capabilities. nih.govChanges polarity and interaction profile, potentially improving target affinity.

Derivatization and Functionalization of the Amino Group

The 5-amino group is a key functional handle that can be readily derivatized to explore its role in target binding. As a hydrogen bond donor and a potential site of positive charge under physiological conditions, its modification can lead to significant changes in biological activity.

Standard derivatization strategies include acylation to form amides or sulfonylation to form sulfonamides. Acetylation, for instance, neutralizes the basicity of the amino group and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can fundamentally alter interactions within a binding site. Sulfonamide formation similarly alters the electronic and steric properties at this position. These modifications are crucial for probing the necessity of the free amine for biological activity and for optimizing interactions with the target protein. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Beyond simple functional group modifications, more advanced molecular design strategies like scaffold hopping and bioisosteric replacement are employed to discover novel analogues with improved properties. nih.govnih.gov

Bioisosteric replacement involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. researchgate.net This strategy has already been touched upon with the replacement of the piperidine ring with other heterocycles or the nitrile group with a tetrazole. The core principle is to maintain the key biological interactions while improving other aspects like synthetic accessibility, metabolic stability, or patentability. researchgate.net

Scaffold hopping is a more dramatic design strategy that involves replacing the central molecular core (the piperidinyl-benzonitrile scaffold) with a structurally different scaffold while preserving the three-dimensional orientation of the essential functional groups. nih.govresearchgate.net The goal is to identify new chemical series that may possess superior drug-like properties, novel intellectual property positions, or different side-effect profiles. For this compound, a scaffold hop might involve replacing the benzonitrile ring with another aromatic or heteroaromatic system, such as an indazole, a quinoline, or a benzothiazole, while retaining the piperidine and amino substituents in a similar spatial arrangement. Such strategies rely on computational tools and a deep understanding of the target's binding site to propose new scaffolds that mimic the pharmacophore of the original lead compound. researchgate.net

Advanced Analytical Method Development for 5 Amino 2 Piperidin 1 Yl Benzonitrile

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purity assessment of non-volatile compounds. A novel and sensitive stability-indicating HPLC method has been developed for the analysis of the anticancer drug Niraparib and its impurities, which would be suitable for the analysis of 5-Amino-2-(piperidin-1-yl)benzonitrile. rasayanjournal.co.inresearchgate.net The separation can be effectively achieved on a reverse-phase column, where the compound of interest is separated from the main active pharmaceutical ingredient and other process-related impurities.

A typical method involves an isocratic elution on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. rasayanjournal.co.inresearchgate.net UV detection is commonly employed for quantification. rasayanjournal.co.inresearchgate.net The method's parameters are optimized to ensure sufficient resolution, good peak shape, and a reasonable analysis time. impactfactor.org

Table 1: Example HPLC Method Parameters for Analysis

Parameter Condition
Stationary Phase Inertsil ODS-3V (250mm × 4.6mm, 5µm) rasayanjournal.co.inresearchgate.net
Mobile Phase Methanol: 20mM Ammonium (B1175870) Formate (B1220265): Triethylamine (B128534) (80:15:5 v/v) rasayanjournal.co.inresearchgate.net
pH 5.5 (adjusted with formic acid) rasayanjournal.co.inresearchgate.net
Flow Rate 1.0 mL/min rasayanjournal.co.inresearchgate.net
Detection Wavelength 246 nm rasayanjournal.co.inresearchgate.net
Column Temperature 30°C impactfactor.org

| Injection Volume | 10 µL impactfactor.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes. This results in substantially higher efficiency, resolution, and speed of analysis. While specific UPLC methods for this compound are not extensively detailed in the public literature, the principles of HPLC method transfer apply. A literature review confirmed a UPLC method for the simultaneous assay of Niraparib in combination with other drugs in human plasma. rasayanjournal.co.in The shorter analysis times of UPLC are particularly advantageous for high-throughput screening and in-process controls during manufacturing.

Table 2: Typical UPLC System Parameters

Parameter Condition
Stationary Phase Acquity UPLC BEH C18 (50mm × 2.1mm, 1.7µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Detection Wavelength 246 nm
Column Temperature 40°C

| Injection Volume | 1 - 2 µL |

The molecule this compound is achiral and does not have enantiomers. However, it is a crucial building block for chiral drugs such as Niraparib, which has a single stereocenter. nih.gov Therefore, the enantiomeric purity of the final active pharmaceutical ingredient (API) is a critical quality attribute. Chiral chromatography is the gold standard for separating enantiomers. mdpi.com

This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for separating a broad range of chiral pharmaceuticals. semanticscholar.org An FDA document for Niraparib lists a specific HPLC method for determining chiral purity, highlighting the regulatory importance of this analysis. fda.gov

Commonly Used Chiral Stationary Phases:

Cellulose and Amylose-based CSPs (e.g., Chiralcel®, Chiralpak®)

Cyclodextrin-based CSPs

Protein-based CSPs

The selection of the CSP and mobile phase is critical and often requires empirical screening to achieve optimal enantiomeric resolution. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of other analytical methods, providing more comprehensive information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that couples the separation capabilities of HPLC or UPLC with the mass analysis capabilities of mass spectrometry. This allows for the unequivocal identification of separated compounds based on their mass-to-charge ratio (m/z). For this compound, which has a molecular weight of 201.27 g/mol , the mass spectrometer would typically detect the protonated molecular ion [M+H]⁺ at m/z 202.1. bldpharm.com

LC-MS is invaluable for identifying unknown impurities and degradation products, even at trace levels. mdpi.com Tandem mass spectrometry (MS/MS) can further be used to fragment the parent ion, providing structural information that aids in the definitive identification of the compound and its related substances. eur.nlnih.gov

Table 3: Typical LC-MS Method Parameters

Parameter Condition
Chromatography UPLC system as described in Table 2
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Mode Full Scan (for identification) and Multiple Reaction Monitoring (MRM) (for quantification)
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150°C

| Desolvation Gas Flow | 600 - 800 L/hr |

Applications and Advanced Research Directions of 5 Amino 2 Piperidin 1 Yl Benzonitrile

Precursor in Complex Organic Synthesis

The reactivity of the amino and nitrile functional groups, coupled with the stable piperidine (B6355638) moiety, positions 5-Amino-2-(piperidin-1-yl)benzonitrile as a key intermediate in the construction of more elaborate organic molecules. It serves as a scaffold upon which molecular complexity can be built, enabling access to a wide range of chemical structures.

The structure of this compound is well-suited for the generation of molecular libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery and other biological investigations. The presence of multiple reactive sites allows for the systematic introduction of diverse substituents.

The primary amino group can be readily acylated, alkylated, or transformed into other functional groups, while the nitrile group can undergo reduction to a primary amine or hydrolysis to a carboxylic acid. evitachem.com These transformations, when applied in a combinatorial fashion, can yield a large library of derivatives from a single, common core structure. This modular approach is fundamental to modern medicinal chemistry for exploring structure-activity relationships.

The compound is an important precursor for synthesizing heterocycles and fused-ring systems, which are prevalent motifs in pharmaceuticals and agrochemicals. bldpharm.comresearchgate.net The amino and nitrile groups are particularly useful for constructing new rings onto the existing benzene (B151609) core through cyclocondensation reactions.

For instance, the reaction of an ortho-amino benzonitrile (B105546) moiety with various reagents can lead to the formation of fused pyrimidine, quinazoline, or other heterocyclic systems. The piperidine ring, while generally stable, can influence the electronic properties and steric environment of the molecule, thereby guiding the course of these synthetic transformations. The development of methods to create novel fused-ring systems, such as 5-8-5 carbocyclic rings, highlights the ongoing interest in complex molecular architectures that can be accessed from versatile precursors. nih.govrsc.org

Reaction TypeReacting Group(s)Resulting Heterocycle (Example)
CyclocondensationAmino and NitrileFused Pyrimidines
Diazotization/CouplingAmino GroupAzo Compounds
Reduction then CyclizationNitrile Group (to Amine)Fused Diazepines
Reaction with DicarbonylsAmino GroupFused Pyrroles

Functional Materials Research

Beyond its role in synthetic chemistry, the electronic and structural features of this compound suggest its potential use in the development of advanced functional materials. Research into related compounds indicates promising avenues in optics and sensor technology.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules are induced to emit intensely upon aggregation in a poor solvent or in the solid state. researchgate.netresearchgate.net This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. researchgate.net

Molecules containing moieties capable of rotation, such as the piperidine ring attached to the benzonitrile core in this compound, are potential candidates for AIE. While direct studies on this specific compound are not widely reported, its derivatives could be designed to exhibit AIE properties. The introduction of other "rotor" groups could lead to novel AIE-active materials (AIEgens) whose fluorescence can be controlled by physical state, making them useful for applications in organic light-emitting diodes (OLEDs) and bio-imaging. mdpi.com

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optical switching, data storage, and frequency conversion. researchgate.net A common molecular design for NLO materials involves a π-conjugated system flanked by an electron-donating group (D) and an electron-accepting group (A), creating a "D-π-A" structure. scihorizon.com

This compound possesses the essential features of a D-π-A system. The amino group serves as a potent electron donor, the benzonitrile unit acts as both the π-bridge and contains the electron-accepting nitrile group. This intramolecular charge-transfer characteristic is a strong indicator of potential NLO activity. researchgate.net Theoretical and experimental studies on similarly substituted benzophenone (B1666685) and azobenzene (B91143) derivatives confirm that this molecular architecture can lead to significant second- and third-order NLO responses. scihorizon.commostwiedzy.pl

Molecular ComponentFunction in NLO System
Amino Group (-NH₂)Electron Donor (D)
Benzene Ringπ-Conjugated Bridge (π)
Nitrile Group (-C≡N)Electron Acceptor (A)

The development of fluorescent sensors for detecting specific analytes like pH or metal ions is a significant area of research. nih.gov Such sensors typically consist of a fluorophore coupled to a recognition site. The interaction of the analyte with the recognition site causes a change in the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or color. researchgate.net

The amino group on the this compound scaffold makes it a promising candidate for the development of fluorescent sensors. The lone pair of electrons on the nitrogen atom can interact with protons (in pH sensors) or coordinate with metal ions. This interaction can alter the intramolecular charge transfer characteristics of the molecule, thereby modulating its fluorescence emission. researchgate.netmdpi.com By modifying the core structure, sensors with high sensitivity and selectivity for specific targets could be engineered.

Chemical Probes for Elucidating Biological Mechanisms

The utility of a chemical compound as a probe for biological mechanisms hinges on its ability to interact specifically with biological targets, such as proteins or nucleic acids, thereby enabling the study of their functions. While direct and extensive research on this compound as a chemical probe is not yet widely published, its structural components—the aminobenzonitrile and piperidine moieties—are well-established pharmacophores found in numerous biologically active molecules. This allows for informed speculation on its potential applications in this domain.

The aminobenzonitrile core can be chemically modified to incorporate reporter tags, such as fluorescent dyes or biotin, without significantly altering its core structure. Such tagged analogs could be instrumental in various biological assays:

Target Identification and Validation: Modified versions of this compound could be used in affinity-based proteomics to identify and validate novel cellular targets. By immobilizing the compound on a solid support, researchers can capture and subsequently identify binding proteins from cell lysates, offering insights into its mechanism of action.

Cellular Imaging: Fluorescently labeled analogs of the compound could serve as probes for cellular imaging techniques like confocal microscopy. This would allow for the visualization of the compound's subcellular localization and its interaction with specific organelles or protein complexes in living cells.

Mechanistic Pathway Analysis: By observing the downstream cellular effects following treatment with this compound, researchers can infer its role in specific signaling pathways. For instance, if the compound induces apoptosis, tagged versions could help in identifying the initial protein interactions that trigger this cascade.

The piperidine ring, a common feature in many pharmaceuticals, often contributes to the compound's pharmacokinetic properties and its ability to bind to specific receptors. nih.gov The nitrogen atom in the piperidine ring offers a site for chemical modification, further enhancing its potential as a versatile chemical probe.

Emerging Research Areas and Future Perspectives in Chemical Compound Studies

The future research landscape for this compound and its derivatives is promising, with several emerging areas ripe for exploration. The core scaffold of this compound presents a foundation for the development of novel therapeutic agents and research tools.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
CAS Number 34595-33-0
Physical Form Solid
IUPAC Name This compound

Data sourced from publicly available chemical databases.

One of the most promising future directions lies in the expansion of its known biological activities. While preliminary studies suggest potential antimicrobial and anticancer properties, comprehensive screening against a wider range of pathogens and cancer cell lines is warranted. evitachem.com Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogs, could lead to the discovery of compounds with enhanced potency and selectivity.

Emerging therapeutic targets for the aminopiperidinylbenzonitrile scaffold include:

Kinase Inhibitors: The scaffold could be elaborated to design inhibitors of specific protein kinases that are implicated in cancer and inflammatory diseases.

G-Protein Coupled Receptor (GPCR) Modulators: The piperidine moiety is a known feature in many GPCR ligands, suggesting that derivatives of this compound could be developed as modulators of these important drug targets.

Ion Channel Blockers: The structural characteristics of the compound may allow for its development into blockers of specific ion channels, which are therapeutic targets for a range of neurological and cardiovascular disorders.

Furthermore, the development of advanced drug delivery systems for this compound and its active derivatives could enhance their therapeutic efficacy. This includes encapsulation in nanoparticles or conjugation to targeting moieties to ensure specific delivery to diseased tissues, thereby minimizing off-target effects.

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-(piperidin-1-yl)benzonitrile?

Answer :

  • Route 1 : Condensation of 2-cyanoaniline derivatives with piperidine under reflux in aprotic solvents (e.g., acetonitrile or DMF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (silica gel, gradient elution) .
  • Route 2 : Catalytic coupling of substituted benzonitriles with piperidine using Pd/C or CuI catalysts. Optimize temperature (80–120°C) and reaction time (12–24 hrs) to minimize byproducts. Yield improvements (~20–30%) are achievable with microwave-assisted synthesis .
  • Key Data :
MethodYield (%)Purity (%)Key Conditions
Condensation65–75>95Reflux, 8 hrs
Catalytic Coupling50–60>90100°C, 18 hrs

Q. How is this compound characterized spectroscopically?

Answer :

  • NMR : Use deuterated DMSO or CDCl₃ for 1H^1H/13C^{13}C-NMR. Key peaks:
  • 1H^1H: δ 6.8–7.2 ppm (aromatic protons), δ 3.1–3.5 ppm (piperidine CH₂), δ 1.4–1.8 ppm (piperidine CH₂) .
  • 13C^{13}C: δ 120–125 ppm (CN group), δ 45–50 ppm (piperidine carbons).
    • FT-IR : Confirm nitrile stretch at ~2220–2240 cm⁻¹ and NH₂ bend at ~1600 cm⁻¹ .
    • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5)/acetonitrile gradient (60:40 to 85:15). Retention time: ~8.2 min .

Q. What purification techniques are effective for isolating this compound?

Answer :

  • Recrystallization : Use ethanol/water (70:30) to remove polar impurities. Cooling to 4°C improves crystal yield .
  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3 ratio). Collect fractions monitored by UV at 254 nm .
  • HPLC Prep : Semi-preparative C18 column, isocratic elution (acetonitrile/0.1% TFA in water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in piperidine coupling reactions?

Answer :

  • Variables to Test :
  • Catalyst loading (5–10 mol% Pd/C vs. 2 mol% CuI).
  • Solvent polarity (DMF > acetonitrile > THF).
  • Temperature gradients (ramp from 50°C to 120°C over 2 hrs).
    • DOE Approach : Use a factorial design to assess interactions between variables. For example, higher Pd/C loading in DMF at 100°C increases yield by 15% but may introduce Pd residues .
    • Mitigation : Post-synthesis treatment with EDTA to chelate metal impurities .

Q. How to resolve contradictions in spectroscopic data between theoretical and experimental results?

Answer :

  • Case Study : Discrepancies in 1H^1H-NMR shifts may arise from rotational isomerism of the piperidine ring. Perform variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to observe conformational averaging .
  • Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects using COSMO-RS .

Q. What strategies improve solubility for in vitro biological assays?

Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility .
  • Salt Formation : React with HCl or trifluoroacetic acid (TFA) to form water-soluble hydrochloride or TFA salts. Confirm stability via pH titration and LC-MS .
  • Data :
FormulationSolubility (mg/mL)Stability (24 hrs)
Free Base0.5<80%
HCl Salt12.3>95%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.